

Potential off-target effects of the Syk inhibitor R112

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R112 (Rigosertib)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the Syk inhibitor R112, also known as Rigosertib. The following troubleshooting guides and FAQs will help address specific issues that may arise during experimentation.

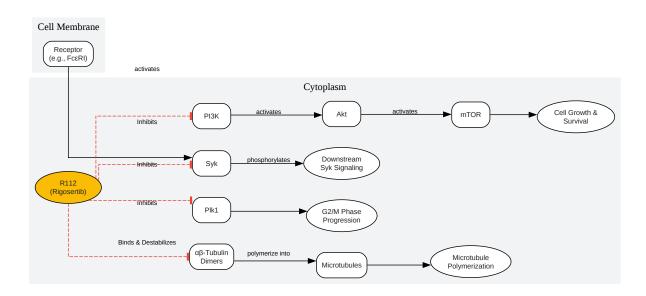
Quantitative Data Summary

The following tables summarize the known inhibitory activities of R112 (Rigosertib) against its primary target, Syk, and various off-target kinases and cellular processes.

Table 1: Kinase Selectivity Profile of R112 (Rigosertib)

Target	IC50 (nM)	Notes	
Syk	226	Primary target.[1]	
Plk1	9	Potent off-target inhibition. Non-ATP competitive.[2][3][4]	
Plk2	>30-fold less potent than Plk1	Lower affinity compared to Plk1.[4]	
PDGFR	18 - 260	Range of reported inhibitory concentrations.[4][5]	
Flt1	18 - 260	Range of reported inhibitory concentrations.[4][5]	
Bcr-Abl	18 - 260	Range of reported inhibitory concentrations.[4]	
Fyn	18 - 260	Range of reported inhibitory concentrations.[5]	
Src	18 - 260	Range of reported inhibitory concentrations.[4][5]	
CDK1	18 - 260	Range of reported inhibitory concentrations.[4][5]	

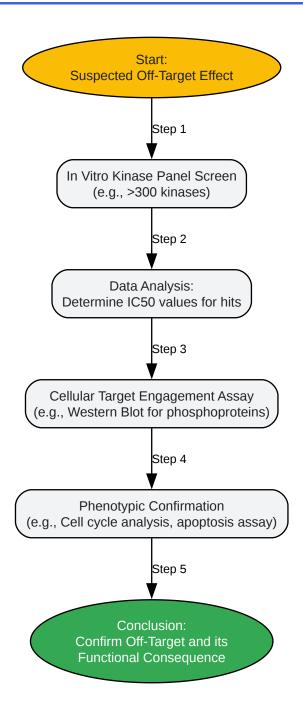
Table 2: Cellular Activity Profile of R112 (Rigosertib)



Cellular Process	Observed Effect	Cell Lines	Notes
PI3K/Akt/mTOR Pathway	Inhibition of phosphorylation of Akt and mTOR.	HNSCC cell lines (FaDu, UMSCC 47)	Rigosertib inhibits PI3K activity in a dose-dependent manner.[6][7]
Microtubule Dynamics	Destabilization of microtubules, leading to G2/M cell cycle arrest.	Various cancer cell lines.	Binds to the colchicine-binding site on β-tubulin.[1][8][9]
Cell Viability	Cytotoxicity with GI50 values ranging from 50-250 nM.	94 different tumor cell lines.	Less effective against non-tumoral cells.[4] [5]
Apoptosis	Induction of apoptosis.	Neuroblastoma, HNSCC, and other cancer cell lines.	Mediated through cell cycle arrest and other mechanisms.[6][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by R112 and a general workflow for identifying off-target effects.



Click to download full resolution via product page

Figure 1: R112 (Rigosertib) Signaling Pathway Interactions.

Click to download full resolution via product page

Figure 2: Workflow for Investigating Off-Target Kinase Effects.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rigosertib and Tubulin: A Comprehensive Overview [binomlabs.com]

Troubleshooting & Optimization

- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-tumor effects of rigosertib in high-risk neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) -PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of the Syk inhibitor R112]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934297#potential-off-target-effects-of-the-syk-inhibitor-r112]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com